1-phenyldihydropyrimidine-2,4(1H,3H)-dione
Overview
Description
1-Phenyldihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the class of dihydropyrimidines This compound is characterized by a pyrimidine ring with two keto groups at positions 2 and 4, and a phenyl group attached to the nitrogen at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyldihydropyrimidine-2,4(1H,3H)-dione typically involves the Biginelli reaction, which is a three-component condensation reaction. The reaction involves the condensation of an aldehyde (such as benzaldehyde), a β-keto ester (such as ethyl acetoacetate), and urea under acidic conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid or acetic acid, and requires heating to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the Biginelli reaction can be scaled up using continuous flow reactors to enhance the efficiency and yield of the product. The use of microwave irradiation and ultrasound-assisted synthesis has also been explored to reduce reaction times and improve yields.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyldihydropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, leading to the formation of dihydropyrimidine alcohols.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration and halogens for halogenation.
Major Products: The major products formed from these reactions include oxidized pyrimidine derivatives, dihydropyrimidine alcohols, and substituted phenyl derivatives.
Scientific Research Applications
1-Phenyldihydropyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly as inhibitors of specific enzymes and receptors.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-phenyldihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the catalytic site. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Dihydropyrimidine-2,4(1H,3H)-dione: Lacks the phenyl group at position 1.
1-Phenylpyrimidine-2,4-dione: Lacks the dihydro (reduced) nature of the pyrimidine ring.
1-Phenyl-3,4-dihydropyrimidine-2-one: Has only one keto group at position 2.
Uniqueness: 1-Phenyldihydropyrimidine-2,4(1H,3H)-dione is unique due to the presence of both keto groups and the phenyl substitution, which contribute to its distinct chemical reactivity and biological activity. The combination of these structural features enhances its potential as a versatile compound in various applications.
Properties
IUPAC Name |
1-phenyl-1,3-diazinane-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c13-9-6-7-12(10(14)11-9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBINJWRHRKLTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10348586 | |
Record name | 2,4(1H,3H)-pyrimidinedione, dihydro-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10348586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15533-68-3 | |
Record name | 2,4(1H,3H)-pyrimidinedione, dihydro-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10348586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenyl-1,3-diazinane-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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